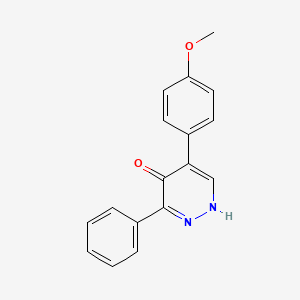5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one
CAS No.: 90054-41-4
Cat. No.: VC17320063
Molecular Formula: C17H14N2O2
Molecular Weight: 278.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 90054-41-4 |
|---|---|
| Molecular Formula | C17H14N2O2 |
| Molecular Weight | 278.30 g/mol |
| IUPAC Name | 5-(4-methoxyphenyl)-3-phenyl-1H-pyridazin-4-one |
| Standard InChI | InChI=1S/C17H14N2O2/c1-21-14-9-7-12(8-10-14)15-11-18-19-16(17(15)20)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20) |
| Standard InChI Key | CUCPWSMSAHYUAA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CNN=C(C2=O)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
The molecular formula of 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one is C₁₇H₁₄N₂O₂, with a molecular weight of 282.31 g/mol. The pyridazinone core (C₄H₃N₂O) forms the central scaffold, while the 4-methoxyphenyl (C₇H₇O) and phenyl (C₆H₅) groups occupy positions 5 and 3, respectively. The methoxy group (-OCH₃) on the para position of the phenyl ring enhances electron-donating effects, influencing the compound’s electronic distribution and reactivity .
Spectral Characterization
Infrared (IR) spectroscopy of analogous pyridazinones reveals a strong carbonyl (C=O) stretch near 1,680–1,700 cm⁻¹, characteristic of the ketone group at position 4 . The methoxy group typically exhibits symmetric and asymmetric stretching vibrations between 2,770–2,850 cm⁻¹ and bending modes near 1,250–1,300 cm⁻¹ . In nuclear magnetic resonance (¹H NMR), the methoxy protons resonate as a singlet at δ 3.70–3.85 ppm, while aromatic protons from the phenyl and 4-methoxyphenyl groups appear as multiplet signals in the δ 6.80–7.80 ppm range .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Cyclocondensation of Diketones with Hydrazine
A common route to pyridazinones involves the cyclocondensation of 1,4-diketones with hydrazine hydrate. For 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one, a hypothetical precursor such as 3-(4-methoxyphenyl)-5-phenyl-1,4-pentanedione could react with hydrazine in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures (80–100°C) . This method mirrors the synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one, where optimized conditions in DMF yielded a 68% product .
Friedel-Crafts Alkylation and Subsequent Functionalization
An alternative approach involves Friedel-Crafts alkylation to introduce the 4-methoxyphenyl group onto a preformed pyridazinone core. For instance, reacting 3-phenylpyridazin-4(1H)-one with 4-methoxybenzoyl chloride in the presence of Lewis acids like AlCl₃ could facilitate electrophilic substitution at position 5 . This method aligns with protocols for synthesizing 3,4-dichloro-5-phenylfuran-2(5H)-one, where AlCl₃ catalyzed the coupling of mucochloric acid and benzene .
Table 2: Comparative Synthesis Conditions for Pyridazinone Derivatives
| Compound | Method | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 5-Chloro-6-phenylpyridazin-3(2H)-one | Hydrazine cyclocondensation | DMF | 80°C | 68% |
| 4-Benzyl-6-phenylpyridazin-3(2H)-one | KOH-mediated condensation | Ethanol | RT | 89% |
Reactivity and Functionalization
The pyridazinone ring exhibits moderate aromaticity, with the ketone group at position 4 serving as an electrophilic site for nucleophilic attacks. The NH group at position 1 can participate in hydrogen bonding or undergo alkylation/acylation to yield N-substituted derivatives . For example, reacting 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one with chloromethyl methyl ether in benzene could produce a 2-chloromethyl derivative, enhancing its lipophilicity .
Computational and Experimental Insights
Density functional theory (DFT) calculations on analogous compounds predict a planar pyridazinone ring with dihedral angles of <5° between substituents and the core . The HOMO-LUMO gap, a measure of kinetic stability, is estimated at 4.5–5.0 eV, indicating moderate reactivity suitable for drug design . Experimental solubility studies of related pyridazinones in aqueous buffers (pH 7.4) show poor solubility (<0.1 mg/mL), necessitating formulation strategies like salt formation or nanoparticle encapsulation for biomedical applications .
Industrial and Research Applications
Beyond pharmacology, 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one could serve as a ligand in catalytic systems or a building block for organic semiconductors. The methoxy group’s electron-donating capacity might enhance charge transport properties in thin-film transistors . Furthermore, its structural similarity to known kinase inhibitors positions it as a candidate for high-throughput screening in oncology research .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume